molecular formula C27H29N3O2S3 B12199838 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12199838
M. Wt: 523.7 g/mol
InChI Key: CUNWBIFXMDPUSZ-JCMHNJIXSA-N
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Description

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including thiazolidine, pyridopyrimidine, and phenylsulfanyl moieties

Preparation Methods

The synthesis of 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core. The final step involves the introduction of the phenylsulfanyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other thiazolidine and pyridopyrimidine derivatives. What sets 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • Thiazolidine derivatives
  • Pyridopyrimidine derivatives
  • Phenylsulfanyl-containing compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H29N3O2S3

Molecular Weight

523.7 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S3/c1-4-6-10-19(5-2)17-30-26(32)22(35-27(30)33)15-21-24(34-20-11-8-7-9-12-20)28-23-14-13-18(3)16-29(23)25(21)31/h7-9,11-16,19H,4-6,10,17H2,1-3H3/b22-15-

InChI Key

CUNWBIFXMDPUSZ-JCMHNJIXSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

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